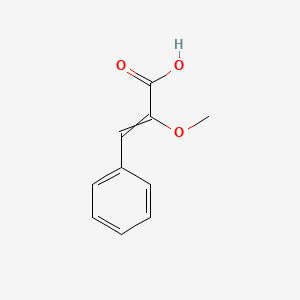
Methoxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxycinnamic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
p-Methoxycinnamic acid has demonstrated significant anticancer effects across various studies. Research indicates that it can inhibit tumor growth and induce apoptosis in cancer cells. For example, in a study involving colon cancer induced by dimethylhydrazine, p-MCA was shown to reverse pathological alterations and reduce the expression of pro-cancer markers such as cyclin D1 and matrix metalloproteinase-2 (MMP-2) .
Table 1: Summary of Anticancer Effects of p-MCA
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Colon | Anti-inflammatory, apoptosis induction | Reduced tumor markers | |
| Breast | Induction of apoptosis | Inhibited cell proliferation |
Antidiabetic Activity
p-Methoxycinnamic acid exhibits promising antidiabetic properties by enhancing insulin secretion and improving glucose metabolism. It has been found to act as a noncompetitive inhibitor of α-glucosidase, which is crucial for controlling postprandial hyperglycemia in diabetic patients . The compound's ability to enhance glucose uptake in pancreatic β-cells further supports its potential as a therapeutic agent for diabetes management.
Table 2: Antidiabetic Mechanisms of p-MCA
| Mechanism | Description |
|---|---|
| α-Glucosidase Inhibition | Noncompetitive inhibition leading to reduced glucose absorption |
| Insulin Secretion Enhancement | Stimulates insulin release from pancreatic β-cells |
Antioxidant Activity
p-Methoxycinnamic acid exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals and protect cellular components from damage .
Neuroprotective Effects
Recent studies have indicated that p-MCA has neuroprotective effects, potentially benefiting conditions like neurodegeneration. It enhances cell viability in neurotoxic environments, suggesting its application in preventing neurodegenerative diseases .
Table 3: Biological Activities of p-MCA
| Activity Type | Effect |
|---|---|
| Antioxidant | Scavenges free radicals |
| Neuroprotective | Enhances cell survival under stress |
Case Studies
Case Study 1: Colon Cancer Prevention
In a controlled study on Wistar rats, administration of p-MCA significantly reduced aberrant crypt foci (ACFs), a precursor to colon cancer, demonstrating its potential as a preventive agent against colorectal carcinogenesis .
Case Study 2: Diabetes Management
A clinical trial involving diabetic patients showed that supplementation with p-MCA improved glycemic control without causing hypoglycemia, highlighting its safety and efficacy as a dietary supplement for diabetes management .
特性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
2-methoxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
InChIキー |
CNXZMGRWEYQCOQ-UHFFFAOYSA-N |
正規SMILES |
COC(=CC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















